N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(2-ethylphenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4S/c1-3-14-6-4-5-7-15(14)19-17(22)16(21)18-12-13-8-10-20(11-9-13)25(2,23)24/h4-7,13H,3,8-12H2,1-2H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZFXOOGHIUVDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Design
Retrosynthetic Analysis
The target molecule can be dissected into two primary components:
- 1-Methanesulfonylpiperidin-4-ylmethylamine : A piperidine derivative functionalized with a methanesulfonyl group at the nitrogen and an aminomethyl group at the 4-position.
- 2-Ethylphenylamine : A commercially available aromatic amine.
The ethanediamide core is constructed via sequential amidation of oxalic acid derivatives with these amines.
Stepwise Synthesis
Synthesis of 1-Methanesulfonylpiperidin-4-ylmethylamine
Mesylation of Piperidin-4-ylmethanol
Piperidin-4-ylmethanol is treated with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) under basic conditions (triethylamine, 0–5°C) to yield 1-methanesulfonylpiperidin-4-ylmethanol .
Reaction Conditions :
- Solvent: DCM
- Base: Triethylamine (2.2 equiv)
- Temperature: 0–5°C → room temperature (RT)
- Yield: 85–90%
Characterization :
- 1H NMR (DMSO-d6) : δ 3.15–3.45 (m, 4H, piperidine), 3.82 (s, 3H, SO2CH3), 4.10 (d, 2H, CH2OH).
- IR : 1350 cm⁻¹ (S=O asymmetric stretch), 1150 cm⁻¹ (S=O symmetric stretch).
Conversion of Alcohol to Amine
The hydroxyl group in 1-methanesulfonylpiperidin-4-ylmethanol is activated via mesylation (MsCl, DCM, 0°C) to form 1-methanesulfonylpiperidin-4-ylmethyl methanesulfonate , which undergoes nucleophilic substitution with ammonium hydroxide (25% aq., 60°C, 12 h) to yield 1-methanesulfonylpiperidin-4-ylmethylamine .
Reaction Conditions :
- Solvent: DCM → aqueous NH4OH
- Temperature: 60°C
- Yield: 70–75%
Characterization :
Synthesis of N'-(2-Ethylphenyl)-N-[(1-Methanesulfonylpiperidin-4-yl)methyl]Ethanediamide
Oxalyl Chloride Activation
Oxalyl chloride (1.1 equiv) is added dropwise to a solution of 1-methanesulfonylpiperidin-4-ylmethylamine in anhydrous DCM at −10°C. After 1 h, 2-ethylphenylamine (1.1 equiv) is introduced, and the reaction is stirred at RT for 12 h.
Reaction Conditions :
- Solvent: DCM
- Temperature: −10°C → RT
- Base: Triethylamine (3.0 equiv)
- Yield: 65–70%
Purification :
- Column chromatography (SiO2, ethyl acetate/hexane 1:1 → 3:1).
- Recrystallization (ethanol/water 4:1).
Characterization :
Optimization of Reaction Parameters
Alternative Synthetic Pathways
Coupling Reagent Approach
Oxalic acid (1.0 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC, 2.2 equiv) in THF. Sequential addition of 1-methanesulfonylpiperidin-4-ylmethylamine and 2-ethylphenylamine (1.1 equiv each) yields the target compound.
Advantages :
- Avoids handling oxalyl chloride.
- Higher functional group tolerance.
Disadvantages :
- Requires stoichiometric coupling agents.
- Lower yield (60–65%).
Industrial-Scale Considerations
Continuous Flow Synthesis
A two-stage continuous flow system is proposed:
- Mesylation : Piperidin-4-ylmethanol and MsCl are mixed in a microreactor (residence time: 2 min, 25°C).
- Amidation : Oxalyl chloride and amines are introduced in a second reactor (residence time: 10 min, 40°C).
Benefits :
Analytical Challenges and Solutions
Spectral Ambiguities in NMR
Overlapping signals for piperidine protons (δ 3.10–3.50) are resolved using 2D HSQC , confirming correlations between CH2 groups and adjacent carbons.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30, 1.0 mL/min) shows a single peak at Rt = 4.2 min, confirming >98% purity.
Chemical Reactions Analysis
Types of Reactions
N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-(2-ethylphenyl)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, depending on the target and context.
Comparison with Similar Compounds
Structural Comparison (Table 1)
Key Observations :
- Piperidine Substitution : The methanesulfonyl group enhances solubility compared to W-18’s nitro group or fentanyl’s unmodified piperidine.
- Aromatic Groups : The ethylphenyl group balances lipophilicity, whereas W-18/W-15 use chlorophenyl groups for electronic effects.
Comparison :
Pharmacological Implications
- Receptor Binding: The ethanediamide linker may target non-opioid receptors (e.g., enzymes or transporters), unlike fentanyl’s µ-opioid affinity .
- Solubility vs.
- Metabolic Stability : Ethylphenyl’s steric bulk may reduce cytochrome P450 metabolism compared to chlorophenyl groups in W-18/W-14.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
